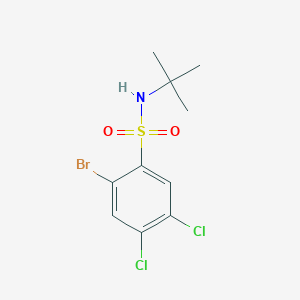![molecular formula C12H10N2O4S B7457353 1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNPO and is a derivative of pyridine.
作用机制
The mechanism of action of MNPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the generation of reactive oxygen species (ROS). MNPO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to increase the production of ROS, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
MNPO has been shown to have various biochemical and physiological effects. In cancer cells, MNPO has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. MNPO has also been shown to increase the production of ROS, which can cause oxidative damage to cells. In bacterial cells, MNPO has been reported to disrupt the cell membrane and inhibit the synthesis of DNA and proteins.
实验室实验的优点和局限性
One advantage of using MNPO in lab experiments is its high degree of purity, which allows for accurate and reproducible results. MNPO is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MNPO in lab experiments is its potential toxicity, which can affect the viability of cells and bacteria. MNPO also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research of MNPO. One area of interest is the development of MNPO as a potential anticancer drug. Further studies are needed to understand the mechanism of action of MNPO and its potential toxicity in vivo. Additionally, MNPO has shown promise as a fluorescent probe for the detection of nitric oxide, and further research is needed to optimize its sensitivity and specificity. Finally, MNPO has potential applications in the field of antimicrobial agents, and future studies are needed to evaluate its efficacy against a wider range of bacterial strains.
Conclusion
In conclusion, 1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one is a chemical compound that has shown potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been studied for its potential use as an anticancer agent, antimicrobial agent, and fluorescent probe. Further research is needed to understand its mechanism of action and potential toxicity, as well as to optimize its applications in various fields.
合成方法
The synthesis of MNPO involves the reaction of 5-methylthiophene-2-carbaldehyde, ethyl acetoacetate, and nitroethane in the presence of piperidine as a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported to yield MNPO with a high degree of purity.
科学研究应用
MNPO has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. MNPO has also been investigated for its antimicrobial properties, and it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, MNPO has been studied for its potential use as a fluorescent probe for the detection of nitric oxide.
属性
IUPAC Name |
1-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-8-2-4-11(19-8)10(15)7-13-6-9(14(17)18)3-5-12(13)16/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSSRPXIMXRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)